molecular formula C₂₄D₁₄ B1155525 2,3-Benzoperylene-d14

2,3-Benzoperylene-d14

Cat. No.: B1155525
M. Wt: 316.45
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Benzoperylene-d14 is a deuterated polycyclic aromatic hydrocarbon (PAH) used extensively as an internal standard in analytical chemistry. Its non-deuterated form, 2,3-benzoperylene (C₂₂H₁₂), is a high-molecular-weight PAH characterized by five fused aromatic rings. The deuterated variant replaces 14 hydrogen atoms with deuterium (²H), resulting in enhanced stability and distinct mass spectral properties. This isotopic labeling allows it to serve as a reliable reference in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying PAHs in environmental, pharmaceutical, and industrial samples .

Properties

Molecular Formula

C₂₄D₁₄

Molecular Weight

316.45

Synonyms

Benzo[b]perylene-d14;  Dibenzo[de,op]naphthacene-d14

Origin of Product

United States

Comparison with Similar Compounds

Structural and Isotopic Differences

Deuterated PAHs are critical for minimizing matrix interference in analytical workflows. Below is a comparative analysis of 2,3-Benzoperylene-d14 and analogous deuterated standards:

Compound Deuterium Atoms Molecular Formula Molecular Weight (g/mol) Key Applications
This compound 14 C₂₂D₁₄H₋₂* ~278.4† Internal standard for high-MW PAH analysis
Phenanthrene-d10 10 C₁₄D₁₀ 188.3 GC-MS calibration for low-MW PAHs
Benzo[a]pyrene-d12 12 C₂₀D₁₂ 264.4 Quantification of carcinogenic PAHs

*The exact molecular formula may vary based on deuterium substitution patterns. †Calculated based on the non-deuterated form (264.32 g/mol) + 14 × 1.006 (mass difference per deuterium).

Key Findings :

  • Isotopic Purity : this compound exhibits >98% isotopic enrichment, comparable to Phenanthrene-d10 (>99%) and Benzo[a]pyrene-d12 (>98%) .
  • Retention Behavior : Its larger molecular size results in longer retention times in GC compared to smaller PAHs like Phenanthrene-d10, reducing co-elution risks .
  • Detection Sensitivity: In LC-MS/MS, its deuterium labeling minimizes ion suppression, achieving detection limits of 0.1 ppb in soil and water samples, outperforming non-deuterated analogs by 10–15% .

Functional Advantages Over Non-Deuterated Analogs

  • Matrix Compensation : Deuterated standards like this compound correct for extraction efficiency losses in complex matrices (e.g., petroleum sludge, air particulates) .
  • Stability: Enhanced resistance to photodegradation compared to non-deuterated benzoperylene, ensuring consistent performance in long-duration analyses.

Limitations and Challenges

  • Cost : High synthesis costs due to the complexity of introducing 14 deuterium atoms.
  • Availability: Limited commercial suppliers compared to widely used standards like Phenanthrene-d10.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.